molecular formula C21H40O2 B085592 Propyl oleate CAS No. 111-59-1

Propyl oleate

Cat. No.: B085592
CAS No.: 111-59-1
M. Wt: 324.5 g/mol
InChI Key: BVWMJLIIGRDFEI-UHFFFAOYSA-N
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Description

Propyl oleate is an ester formed from the reaction of oleic acid and propanol. It is a colorless to pale yellow liquid with a mild odor. The compound is known for its excellent lubricating properties and is used in various industrial applications, including as a lubricant and an emulsifier .

Mechanism of Action

Target of Action

Propyl oleate is a fatty acid ester derived from oleic acid and propanol

Mode of Action

The mode of action of this compound is primarily physical rather than biochemical. As a lipophilic compound, it can integrate into lipid bilayers, such as cell membranes, and influence their properties . It can also serve as a substrate for various enzymes, such as lipases, which can hydrolyze it into oleic acid and propanol .

Biochemical Pathways

For example, oleic acid can be converted into 10-hydroxystearic acid by oleate hydratases . This reaction is part of the fatty acid metabolism, which plays a crucial role in energy production and storage.

Pharmacokinetics

It can be metabolized by enzymes such as lipases, resulting in the production of oleic acid and propanol . These metabolites can then be further metabolized or excreted.

Result of Action

The primary result of this compound’s action in a biological system is the provision of oleic acid and propanol upon its hydrolysis . Oleic acid is a monounsaturated fatty acid that can be used for energy production or incorporated into cell membranes. Propanol can be further metabolized into propionic acid, a short-chain fatty acid that has various effects on the body, including serving as an energy source for colonocytes.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of lipases can affect the rate of its hydrolysis . The pH and temperature of the environment can also influence its stability and reactivity. Furthermore, in industrial applications, this compound’s properties, such as its melting point and viscosity, can be affected by temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl oleate can be synthesized through the esterification of oleic acid with propanol. The reaction typically involves heating oleic acid and propanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 150°C, for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial production often involves continuous processes with efficient separation and purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Propyl oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl oleate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl oleate
  • Ethyl oleate
  • Butyl oleate
  • Isopropyl oleate

Comparison

This compound is unique due to its specific chain length and ester group, which confer distinct physical and chemical properties. Compared to methyl and ethyl oleate, this compound has a higher molecular weight and different solubility characteristics. It also exhibits better lubricating properties compared to shorter-chain esters like methyl oleate .

Properties

CAS No.

111-59-1

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

propyl octadec-9-enoate

InChI

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3

InChI Key

BVWMJLIIGRDFEI-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCC

68412-05-5
111-59-1

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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